Aminoethyl-SS-propionic acid

Descripción

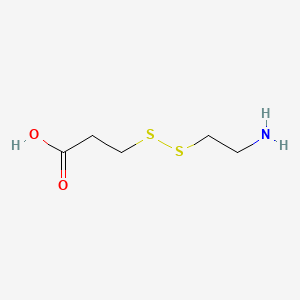

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-aminoethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMFDEBVQNRZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409367 | |

| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15579-00-7 | |

| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aminoethyl-SS-propionic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the core properties, experimental applications, and strategic implementation of Aminoethyl-SS-propionic acid in bioconjugation and drug delivery.

This compound is a bifunctional, cleavable linker molecule that has garnered significant attention in the fields of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure, featuring a terminal primary amine, a terminal carboxylic acid, and a central disulfide bond, provides a versatile platform for the reversible conjugation of molecules. This guide offers a comprehensive overview of its fundamental properties, experimental protocols, and its mechanistic role in targeted therapeutic strategies.

Core Physicochemical Properties

A thorough understanding of the basic chemical and physical properties of this compound is essential for its effective application in experimental settings. These properties dictate its reactivity, solubility, and stability, thereby influencing the design and execution of conjugation and cleavage protocols.

| Property | Value | Citation(s) |

| Chemical Formula | C₅H₁₁NO₂S₂ | [1][2][3] |

| Molecular Weight | 181.28 g/mol | [4] |

| CAS Number | 15579-00-7 | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [1][2] |

| Melting Point | 138-141 °C | [4] |

| Boiling Point | 339.5 ± 27.0 °C (Predicted) | [4] |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (Carboxylic Acid) | 4.20 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in Water and DMSO. DMF: 16 mg/mL, DMSO: 11 mg/mL, PBS (pH 7.2): 5 mg/mL, Ethanol: Slightly soluble. | [1][2] |

| Storage Conditions | Long-term storage at -20°C in a dry, dark, and sealed container. Short-term storage (days to weeks) at 0-4°C. The compound is hygroscopic and may be air-sensitive. | [3][4][5] |

| Stability | Stable for over 3 years if stored properly. Stable for several weeks during standard shipping conditions. | [3] |

Mechanism of Action in Drug Delivery

This compound does not possess intrinsic biological activity. Instead, its utility lies in its role as a cleavable linker, most notably in the architecture of ADCs. The disulfide bond within its structure is the key functional element for its mechanism of action. This bond is relatively stable in the bloodstream (oxidative environment) but is susceptible to cleavage in the reducing environment of the cell's cytoplasm, which has a higher concentration of reducing agents like glutathione.

The workflow of an ADC utilizing a disulfide linker such as this compound can be visualized as follows:

Experimental Protocols

The bifunctional nature of this compound allows for a variety of conjugation strategies. The following are representative protocols for the activation of its functional groups and the cleavage of its disulfide bond.

Synthesis of this compound

Activation of the Carboxylic Acid Group for Amine Coupling

The carboxylic acid moiety of this compound can be activated to react with primary amines, such as those on an antibody or other biomolecules, using carbodiimide chemistry. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Desalting column

Procedure:

-

Dissolve this compound in the Activation Buffer.

-

Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

-

Immediately add the activated linker solution to the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient coupling.

-

Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

-

Purify the conjugate using a desalting column to remove excess reagents.

Conjugation of the Amine Group

The primary amine of this compound can be conjugated to molecules containing an activated carboxylic acid, such as an NHS ester.

Materials:

-

This compound

-

Molecule with an activated NHS ester

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or another amine-free buffer like borate or carbonate buffer.

-

Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

Procedure:

-

Dissolve the NHS ester-containing molecule in a minimal amount of anhydrous DMSO or DMF.

-

Dissolve this compound in the Reaction Buffer.

-

Add the dissolved NHS ester to the this compound solution with gentle mixing. A 1.5 to 10-fold molar excess of the NHS ester is typically used.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

The resulting conjugate can be purified by chromatography or other appropriate methods to remove unreacted starting materials.

Cleavage of the Disulfide Bond

The disulfide bond can be cleaved under reducing conditions, which can be performed both for analytical purposes and to mimic the intracellular release of a conjugated payload.

Materials:

-

Disulfide-linked conjugate

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: PBS, pH 7.4

Procedure for DTT-mediated cleavage:

-

Dissolve the disulfide-linked conjugate in the Reaction Buffer.

-

Prepare a fresh stock solution of DTT (e.g., 1 M in water).

-

Add DTT to the conjugate solution to a final concentration of 10-100 mM.[1]

-

Incubate the reaction at 37°C for 1-4 hours.[1] The reaction time and temperature can be optimized based on the specific conjugate and desired extent of cleavage.

-

The cleavage can be monitored by techniques such as HPLC or mass spectrometry.

Procedure for TCEP-mediated cleavage:

-

TCEP is a more potent and stable reducing agent than DTT and is effective over a wider pH range.

-

Dissolve the conjugate in a suitable buffer (e.g., PBS).

-

Add TCEP to a final concentration of 1-10 mM.

-

Incubate at room temperature for 30-60 minutes.

-

Monitor the cleavage as with DTT.

Quality Control and Troubleshooting

Purity Assessment: The purity of this compound and its conjugates can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Troubleshooting Common Issues in Conjugation:

-

Low conjugation efficiency:

-

Verify the pH of the reaction buffers. Amine coupling to NHS esters is optimal at pH 7.2-8.5, while EDC/NHS activation of carboxylic acids is more efficient at pH 4.5-6.0.

-

Ensure the freshness of reagents, particularly EDC and NHS, which are moisture-sensitive.

-

Increase the molar excess of the linker or the molecule to be conjugated.

-

Check for the presence of amine-containing buffers (e.g., Tris) in the conjugation reaction, as they will compete with the desired reaction.

-

-

Precipitation of reactants:

-

If using water-insoluble reagents, ensure that the final concentration of the organic solvent (e.g., DMSO, DMF) is kept to a minimum to avoid denaturation of proteins.

-

Perform the reaction at a lower concentration of reactants.

-

-

Premature cleavage of the disulfide bond:

-

Avoid the presence of reducing agents during the conjugation and purification steps.

-

Ensure that all buffers and solutions are freshly prepared and free from contaminants that could act as reducing agents.

-

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its well-defined structure and predictable reactivity allow for the construction of sophisticated bioconjugates, particularly ADCs, with cleavable linkages for targeted payload delivery. A thorough understanding of its fundamental properties and the optimization of reaction protocols are critical for its successful implementation in the laboratory and for the advancement of targeted therapies. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this versatile linker.

References

An In-depth Technical Guide to the Mechanism of Action of Aminoethyl-SS-propionic Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminoethyl-SS-propionic acid (AE-SS-PA), a bifunctional, cleavable linker utilized in the field of bioconjugation. The guide details its mechanism of action, experimental protocols, and data relevant to its application in creating targeted therapeutics and other advanced biomolecular constructs.

Introduction to this compound (AE-SS-PA)

This compound is a versatile crosslinking reagent that plays a crucial role in modern bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][][3] Its structure features three key functional components: a terminal primary amine, a terminal carboxylic acid, and a central disulfide bond.[4][5][6][7] This unique trifunctional nature allows for the covalent linkage of two different molecules, such as a targeting antibody and a therapeutic payload, with the incorporated disulfide bond serving as a selectively cleavable trigger for controlled release.[][8]

The primary advantage of employing AE-SS-PA lies in the redox-sensitive nature of its disulfide bond. This bond remains stable under the physiological conditions of the bloodstream but is readily cleaved in the reducing intracellular environment, which is characterized by a high concentration of glutathione (GSH).[][8][9] This targeted release mechanism is paramount in applications like cancer therapy, where minimizing off-target toxicity is a critical objective.

Mechanism of Action in Bioconjugation

The utility of this compound in bioconjugation is centered around two key chemical processes: the formation of stable amide bonds for conjugation and the subsequent cleavage of the disulfide bond for payload release.

Conjugation Chemistry: Amide Bond Formation

The terminal primary amine and carboxylic acid groups of AE-SS-PA provide the handles for attaching it to biomolecules and payloads. The most common method for achieving this is through carbodiimide-mediated coupling, often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11]

The general mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: EDC reacts with a carboxyl group (either on the AE-SS-PA linker or the molecule to be conjugated) to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: This intermediate can be unstable in aqueous solutions. The addition of NHS or Sulfo-NHS leads to the formation of a more stable amine-reactive NHS ester.

-

Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.

This two-step process allows for the controlled and efficient formation of covalent linkages. For instance, the carboxylic acid of AE-SS-PA can be activated to react with a primary amine on an antibody. Subsequently, the amine group of the now-conjugated AE-SS-PA can be used to attach a payload that has an activated carboxyl group.

Cleavage Mechanism: Disulfide Bond Reduction

The core of AE-SS-PA's function as a cleavable linker lies in its disulfide bond. This bond is relatively stable in the extracellular environment where the concentration of reducing agents is low. However, upon internalization into a cell, the bioconjugate is exposed to a significantly higher concentration of glutathione (GSH), a tripeptide with a free thiol group.[][8] The intracellular concentration of GSH is in the millimolar range (1-10 mM), whereas in the blood plasma it is in the micromolar range.[9]

The cleavage occurs via a thiol-disulfide exchange reaction:

-

Nucleophilic Attack: The thiolate anion of glutathione acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the AE-SS-PA linker.

-

Formation of a Mixed Disulfide: This attack results in the formation of a mixed disulfide between the linker and glutathione, and the release of the other part of the linker as a free thiol.

-

Release of the Payload: If the payload is attached to the portion of the linker that is released as a free thiol, this cleavage event effectively liberates the payload from the bioconjugate.

This intracellular release mechanism ensures that the therapeutic agent is delivered specifically to the target cells, thereby enhancing its efficacy and reducing systemic toxicity.[8]

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide representative data for the stability and cleavage of similar short-chain disulfide linkers. This information can serve as a valuable reference for researchers working with AE-SS-PA.

Table 1: Stability of Disulfide Linkers in Human Plasma

| Linker Type | Conjugate | Half-life (t½) in Human Plasma | Reference |

| Sterically Hindered Disulfide | Antibody-Maytansinoid Conjugate | ~9 days | [9] |

| Unhindered Disulfide | Antibody-Small Molecule Conjugate | Variable, site-dependent | [9] |

| Phenyloxadiazole Sulfone (as a stable alternative) | Trastuzumab Conjugate | Improved stability over maleimide | [12] |

Table 2: Cleavage Kinetics of Disulfide Bonds by Reducing Agents

| Disulfide-containing Molecule | Reducing Agent (Concentration) | Condition | Cleavage Observation | Reference |

| Disulfide-linked oligonucleotide-cholesterol conjugate | Glutathione (5 mM) | 37°C, 3 hours | ~50% cleavage | [13] |

| Various disulfide-containing prodrugs | Thioredoxin (TRX) and Glutaredoxin (GRX) | In vitro enzymatic assay | Catalytic cleavage observed | [14] |

| Cys and Lys disulfide catabolites | Dithiothreitol (DTT) (50 µM) | In vitro | Cys-catabolites more readily reduced | [9] |

| Cys and Lys disulfide catabolites | Glutathione (GSH) (50 µM) | In vitro | Cys-catabolites more readily reduced | [9] |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions, such as molar ratios of reagents and incubation times, is recommended for each specific application.

Two-Step EDC/NHS Coupling of AE-SS-PA to a Protein

This protocol describes the conjugation of the carboxylic acid group of AE-SS-PA to primary amines on a protein.

Materials:

-

Protein to be conjugated (in a suitable buffer, e.g., PBS pH 7.4)

-

This compound (AE-SS-PA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to the desired concentration.

-

AE-SS-PA Preparation: Dissolve AE-SS-PA in a suitable solvent (e.g., DMSO or DMF) to create a stock solution.

-

Activation of AE-SS-PA: a. Add a molar excess of AE-SS-PA to the protein solution. b. Add EDC and NHS (or Sulfo-NHS) to the reaction mixture. A typical molar ratio is 1:2:5 (Protein:EDC:NHS), but this should be optimized. c. Incubate for 15-30 minutes at room temperature.

-

Conjugation: a. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. b. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the quenching solution to stop the reaction.

-

Purification: Remove excess reagents and byproducts using a desalting column equilibrated with a suitable storage buffer.

In Vitro Cleavage Assay of AE-SS-PA Conjugate

This protocol is for assessing the cleavage of the disulfide bond in an AE-SS-PA conjugate in the presence of a reducing agent.

Materials:

-

AE-SS-PA conjugated molecule

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Reducing agent: Dithiothreitol (DTT) or Glutathione (GSH)

-

Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

-

Prepare Conjugate Solution: Dissolve the AE-SS-PA conjugate in PBS to a known concentration.

-

Prepare Reducing Agent Solution: Prepare a stock solution of DTT or GSH in PBS at a concentration significantly higher than the desired final concentration.

-

Initiate Cleavage Reaction: Add the reducing agent to the conjugate solution to achieve the desired final concentration (e.g., 1-10 mM for GSH to mimic intracellular conditions).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

-

Quench and Analyze: Stop the reaction in the aliquots (e.g., by rapid dilution or addition of a quenching agent if necessary) and analyze the samples by HPLC or LC-MS to quantify the amount of cleaved and uncleaved conjugate.

-

Data Analysis: Plot the percentage of cleaved conjugate over time to determine the cleavage kinetics.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

References

- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound, 15579-00-7 | BroadPharm [broadpharm.com]

- 8. Quantifying the global cellular thiol–disulfide status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminoethyl-SS-propionic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethyl-SS-propionic acid (AE-SS-PA) is a heterobifunctional crosslinker of significant interest in the field of bioconjugation and drug delivery. Its structure, featuring a terminal amine, a carboxylic acid, and a cleavable disulfide bond, makes it a versatile tool for linking molecules. This is particularly valuable in the development of antibody-drug conjugates (ADCs), where the disulfide bond's susceptibility to cleavage in the reducing environment of the cytoplasm allows for targeted release of therapeutic payloads.[]

This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in their applications.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 15579-00-7 | [2][3][4] |

| Molecular Formula | C₅H₁₁NO₂S₂ | [2][3][4] |

| Molecular Weight | 181.3 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2][4] |

Section 1: Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 16 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 11 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | 5 mg/mL | [2] |

| Water | Soluble | [4] |

| Ethanol | Slightly Soluble | [2] |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., PBS pH 7.4, DMF, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the selected solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standards of known concentrations of this compound in the same solvent.

-

Calculate the solubility in mg/mL or mol/L based on the concentration of the saturated solution.

-

Section 2: Stability Profile

The stability of this compound is a critical parameter, particularly concerning the integrity of the disulfide bond. Under appropriate storage conditions, the compound is stable for an extended period.

| Parameter | Recommendation | Reference |

| Long-term Storage | -20°C for months to years | [3][5] |

| Short-term Storage | 0 - 4°C for days to weeks | [3] |

| Shelf Life | ≥ 4 years (if stored properly) | [2][3] |

| Handling | Keep in a dark, dry, and sealed container. Use anhydrous solvents and avoid premature exposure to reducing agents. | [3][5] |

Stability in Solution and Forced Degradation Studies

The primary degradation pathway for this compound involves the cleavage of the disulfide bond. This is a desired property in reducing environments (e.g., intracellularly) but is a stability concern under other conditions. Forced degradation studies are essential to understand the degradation profile of the molecule.

Experimental Protocol: Stability Study in Aqueous Solution

This protocol describes a method to assess the stability of this compound in an aqueous buffer, monitoring the integrity of the disulfide bond over time.

Materials:

-

This compound

-

Aqueous buffer (e.g., PBS at various pH values: 4.0, 7.4, 9.0)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) for positive control

-

Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

-

UV-Vis Spectrophotometer

-

HPLC system with a suitable column (e.g., C18) and detector

-

Incubator

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.

-

Prepare solutions of the buffer at different pH values to assess pH-dependent stability.

-

Prepare a positive control by adding a reducing agent (e.g., 10 mM DTT) to a solution of AE-SS-PA to induce disulfide bond cleavage.

-

-

Incubation:

-

Aliquot the this compound solutions into separate vials for each time point and condition (e.g., different pH, temperature).

-

Incubate the vials at a constant temperature (e.g., 4°C, 25°C, 37°C).

-

-

Sample Analysis at Time Points:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition for analysis.

-

HPLC Analysis: Directly inject an aliquot of the sample into the HPLC system to monitor the decrease in the parent peak of this compound and the appearance of any degradation products.

-

Spectrophotometric Analysis (Ellman's Assay): This assay quantifies the free thiol groups generated upon disulfide bond cleavage.

-

-

Data Analysis:

-

For HPLC data, plot the percentage of remaining this compound against time to determine the degradation rate.

-

For the Ellman's assay, use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the concentration of free thiols at each time point.[6]

-

Section 3: Role in Cleavable Linker Systems

This compound is not known to be involved in endogenous signaling pathways. Its primary role is as a component of synthetic drug delivery systems, particularly as a cleavable linker. The disulfide bond is stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, which has a much higher concentration of glutathione (GSH) than the extracellular space.[][8]

Conclusion

This compound exhibits solubility in a range of common organic and aqueous solvents, facilitating its use in various bioconjugation protocols. Its stability is characterized by a long shelf-life under appropriate storage conditions. The key feature of this molecule is the cleavable disulfide bond, the stability of which is dependent on the redox environment. The provided experimental protocols offer a framework for researchers to conduct their own detailed solubility and stability assessments tailored to their specific applications. A thorough understanding of these properties is crucial for the successful design and implementation of drug delivery systems and other bioconjugates utilizing this compound.

References

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound, 15579-00-7 | BroadPharm [broadpharm.com]

- 5. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Aminoethyl-SS-propionic Acid for Novices in Antibody-Drug Conjugate Research

For researchers, scientists, and drug development professionals entering the field of Antibody-Drug Conjugates (ADCs), understanding the nuances of linker technology is paramount. Among the diverse array of linkers, disulfide-based cleavable linkers play a crucial role in the design of effective and safe ADCs. This guide provides an in-depth technical overview of Aminoethyl-SS-propionic acid, a foundational disulfide linker, tailored for beginners in ADC research.

Introduction to this compound in ADCs

This compound is a heterobifunctional linker that contains a terminal amine group and a carboxylic acid group, bridged by a disulfide bond. This disulfide bond is the key functional element, designed to be stable in the systemic circulation but susceptible to cleavage in the reducing environment of the tumor microenvironment and within target cells.[1][] The selective release of the cytotoxic payload at the tumor site is a critical attribute of a successful ADC, minimizing off-target toxicity and enhancing the therapeutic window.[][3]

The structure of this compound allows for versatile conjugation strategies. The carboxylic acid end can be activated to react with a payload molecule, while the amine end (often after deprotection) can be modified to attach to the antibody.

Core Principles of Disulfide Linkers in ADCs

Disulfide linkers, such as those derived from this compound, operate on the principle of differential redox potentials between the extracellular environment and the intracellular milieu. The bloodstream is a relatively oxidizing environment, which keeps the disulfide bond intact, ensuring the ADC remains stable during circulation.[1][] In contrast, the cytoplasm of a cell, and to some extent the tumor microenvironment, has a significantly higher concentration of reducing agents, most notably glutathione (GSH).[1][4] This high concentration of GSH facilitates the reduction of the disulfide bond, leading to the cleavage of the linker and the release of the cytotoxic payload.[1][4]

The stability of the disulfide bond can be modulated by introducing steric hindrance at the carbon atoms adjacent to the disulfide bridge.[3] This strategy allows for the fine-tuning of the linker's stability to balance the need for circulatory stability with efficient payload release at the target site.[3]

Quantitative Data on ADCs with Disulfide Linkers

The following tables summarize representative quantitative data for ADCs utilizing disulfide linkers. While specific data for this compound is not always available in the public domain, the provided data for structurally similar linkers with common payloads like maytansinoids (DM1, DM4) offer valuable insights for beginners.

Table 1: Representative Drug-to-Antibody Ratios (DARs) for Cysteine-Linked ADCs

| ADC Construct | Conjugation Method | Average DAR | Reference |

| Trastuzumab-vc-MMAE | Cysteine-linked | 3.7 | [5] |

| IgG2-vcMMAE | Cysteine-linked (alkaline pH) | ~2, 4, and 7 | [6] |

| IgG2-vcMMAE | Cysteine-linked (acidic pH) | ~2.5 and 4.2 | [7] |

| huC242-SPDB-DM4 | Cysteine-linked | 3-4 | [] |

| Trastuzumab-DM1 | Disulfide bridging | 4 | [9] |

DAR is a critical parameter that influences the efficacy and pharmacokinetics of an ADC. HIC-HPLC is a standard method for its determination.[5][10][11]

Table 2: Representative In Vitro Cytotoxicity of Maytansinoid ADCs with Disulfide Linkers

| ADC | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |

| Trastuzumab-DM1 | N87 | HER2 | 13-50 | [12] |

| Trastuzumab-DM1 | BT474 | HER2 | 13-50 | [12] |

| Trastuzumab-DM1 | HCC1954 | HER2 | 13-50 | [12] |

| Anti-CD22-DM1 | Human Lymphoma | CD22 | Not Specified | [13] |

| huC242-SPDB-DM4 | COLO 205 | CanAg | 3 x 10^-11 M | [3] |

IC50 values represent the concentration of ADC required to inhibit the growth of 50% of the cancer cells and are a measure of the ADC's potency.

Table 3: Representative In Vivo Efficacy of ADCs with Disulfide Linkers

| ADC Model | Xenograft Model | Dosing | Outcome | Reference |

| huC242-SPDB-DM4 | COLO 205 (human colon cancer) | Single dose | Significant tumor regression | [3] |

| Tmab-SG3231 (PBD payload) | HER2+ Fo5 mammary tumor | Single dose (4 or 8 mg/kg) | Dose-dependent tumor growth inhibition | [14] |

| Anti-CD22-DM1 | Human lymphoma | Single dose (3 mg/kg) | Tumor regression | [13] |

In vivo studies in animal models are crucial for evaluating the anti-tumor activity and tolerability of an ADC before clinical trials.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development of ADCs with disulfide linkers.

Synthesis of a Drug-Linker Conjugate (Representative Protocol)

Objective: To synthesize the drug-linker conjugate SPDB-DM4.

Materials:

-

DM4 (maytansinoid)

-

SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve DM4 in anhydrous DMF.

-

Add a molar excess of SPDB linker to the DM4 solution.

-

Add triethylamine to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench the reaction if necessary.

-

Purify the resulting SPDB-DM4 conjugate using preparative HPLC.

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Antibody Conjugation

Objective: To conjugate a drug-linker to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Drug-linker conjugate with a maleimide or other thiol-reactive group

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Reduction: a. Prepare the antibody solution in a suitable buffer. b. Add a calculated molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. The amount of TCEP will determine the number of available thiol groups and thus the final DAR. c. Incubate the reaction at 37°C for 1-2 hours. d. Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.4).

-

Conjugation: a. To the reduced antibody solution, add the drug-linker conjugate dissolved in a suitable solvent (e.g., DMSO). A typical molar excess of the drug-linker is 5-10 fold per free thiol. b. Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

-

Quenching: a. Add a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted drug-linker.

-

Purification: a. Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules.

-

Characterization: a. Characterize the purified ADC for DAR (using HIC-HPLC or LC-MS), aggregation (by SEC), and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of the ADC.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well plates

-

ADC, unconjugated antibody, and free drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. Add the diluted compounds to the cells and incubate for a defined period (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.[3][15]

Linker Cleavage Assay

Objective: To assess the cleavage of the disulfide linker in a reducing environment.

Materials:

-

ADC with the disulfide linker

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Reduced Glutathione (GSH)

-

LC-MS system

Procedure:

-

Reaction Setup: Prepare a solution of the ADC in PBS. Add a high concentration of GSH (e.g., 5-10 mM) to simulate the intracellular reducing environment.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Sample Preparation: Immediately quench the reaction in the aliquot to prevent further cleavage (e.g., by adding an alkylating agent or by rapid freezing).

-

Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and the released payload. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.[16]

Visualizations of Key Processes

Experimental Workflow for ADC Development

Signaling Pathway of Apoptosis Induced by a Maytansinoid Payload

Conclusion

This compound and other disulfide linkers are integral tools in the development of antibody-drug conjugates. For beginners in the field, a thorough understanding of their mechanism of action, methods of synthesis and conjugation, and the assays used for their evaluation is essential. This guide provides a foundational framework for researchers to begin their journey into the exciting and impactful field of ADC research. As with any experimental science, the protocols provided here should be seen as a starting point, with optimization and adaptation being key to successful ADC development.

References

- 1. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. toolify.ai [toolify.ai]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ymc.eu [ymc.eu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medium.com [medium.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Aminoethyl-SS-propionic Acid: A Cleavable Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the sophisticated interplay between a targeting moiety, a potent payload, and a linker that connects them. The linker's properties are critical to the overall efficacy and safety of the conjugate. This technical guide provides an in-depth exploration of Aminoethyl-SS-propionic acid, a bifunctional, cleavable linker that leverages a disulfide bond for controlled release of therapeutic agents. We will delve into its chemical characteristics, mechanisms of action, and provide illustrative experimental protocols and data to guide its application in research and development.

Introduction to Cleavable Linkers and the Role of Disulfide Bonds

Cleavable linkers are designed to be stable in systemic circulation and to release their payload under specific physiological conditions, often within the target cell. This controlled release mechanism is crucial for maximizing the therapeutic window of potent cytotoxic agents. Disulfide bonds are a popular choice for cleavable linkers due to their inherent stability in the oxidative environment of the bloodstream and their susceptibility to cleavage in the reducing environment of the cytoplasm.[1] This differential stability is a key advantage in designing targeted drug delivery systems.[1]

This compound is a heterobifunctional linker that embodies these principles. It possesses a primary amine and a carboxylic acid, allowing for versatile conjugation to both targeting molecules and payloads through stable amide bonds.[][3] The central disulfide bond provides the cleavable element, enabling the release of the payload upon encountering reducing agents like glutathione, which is present in high concentrations within cells.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

| Property | Value | Reference |

| IUPAC Name | 3-((2-aminoethyl)disulfanyl)propanoic acid | [4] |

| CAS Number | 15579-00-7 | [4] |

| Molecular Formula | C5H11NO2S2 | [4] |

| Molecular Weight | 181.27 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and DMSO | [3] |

| Purity | >95% (typical for commercial sources) | [1][3] |

| Storage | -20°C for long-term storage | [][4] |

Mechanism of Action: Cleavage in a Reducing Environment

The core functionality of this compound as a cleavable linker lies in the disulfide bond's susceptibility to reduction.

Diagram: Cleavage of this compound Linker

Caption: Reductive cleavage of the disulfide bond in the linker.

Upon internalization of an ADC containing this linker into a target cell, the higher intracellular concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond. This process releases the payload, which can then exert its therapeutic effect.

Illustrative Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific applications.

Activation of Carboxylic Acid Moiety

To conjugate the linker to a molecule containing a primary amine (e.g., a drug), the carboxylic acid group of this compound must first be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF)

Protocol:

-

Dissolve this compound in anhydrous DMF.

-

Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

-

The resulting solution containing the NHS-activated linker can be used directly in the next conjugation step.

Conjugation of Activated Linker to a Payload

Materials:

-

NHS-activated this compound solution

-

Payload containing a primary amine

-

Anhydrous DMF or DMSO

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Protocol:

-

Dissolve the amine-containing payload in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of the NHS-activated linker solution.

-

Add 2 equivalents of TEA or DIPEA to act as a base.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Purify the resulting linker-payload conjugate by column chromatography or preparative HPLC.

Conjugation of Linker-Payload to an Antibody

The primary amine of the linker-payload conjugate can be coupled to the carboxylic acid groups of an antibody, often after modification of the antibody's lysine residues.

Materials:

-

Linker-payload conjugate

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

EDC and NHS

Protocol:

-

Dissolve the linker-payload conjugate in a minimal amount of DMSO.

-

To the antibody solution, add 10-20 molar equivalents of the linker-payload solution.

-

Add 50 molar equivalents of EDC and 25 molar equivalents of NHS.

-

Gently mix and incubate the reaction at room temperature for 2-4 hours.

-

Quench the reaction by adding an excess of a small molecule amine, such as Tris buffer.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

-

Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Diagram: Experimental Workflow for ADC Synthesis

Caption: General workflow for synthesizing an ADC.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the expected performance of an ADC synthesized with this compound.

Table 6.1: Conjugation Efficiency and DAR

| Parameter | Value |

| Molar ratio of Linker-Payload to Antibody | 10:1 |

| Reaction Time | 4 hours |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 |

| Percentage of Unconjugated Antibody | < 5% |

Table 6.2: In Vitro Cleavage and Payload Release

| Condition | Incubation Time | % Payload Release |

| PBS, pH 7.4 | 24 hours | < 2% |

| PBS with 5 mM Glutathione, pH 7.4 | 4 hours | 50% |

| PBS with 5 mM Glutathione, pH 7.4 | 24 hours | > 90% |

Table 6.3: In Vitro Cytotoxicity

| Cell Line | ADC IC50 (nM) | Free Payload IC50 (nM) |

| Antigen-Positive | 1.5 | 0.1 |

| Antigen-Negative | > 1000 | 0.1 |

Application in a Signaling Pathway Context

ADCs are often designed to target receptors that are overexpressed on cancer cells and are involved in key signaling pathways promoting cell growth and survival. For instance, an ADC targeting a receptor tyrosine kinase (RTK) would be internalized upon binding, leading to the release of the cytotoxic payload, which could then induce apoptosis.

Diagram: ADC Targeting a Receptor Tyrosine Kinase Pathway

References

preliminary investigation of Aminoethyl-SS-propionic acid in drug delivery

An In-depth Technical Guide on the Preliminary Investigation of Aminoethyl-SS-propionic Acid in Drug Delivery

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (AE-SS-PA) as a critical component in the development of advanced, stimuli-responsive drug delivery systems. The focus is on the core principles, experimental methodologies, and performance metrics associated with its use.

Introduction: The Advent of Bioreducible Drug Delivery

The efficacy of many therapeutic agents is hampered by a lack of specificity, leading to off-target effects and reduced therapeutic windows. Smart drug delivery systems that respond to specific physiological triggers within the target microenvironment offer a promising solution. This compound is a bifunctional linker at the forefront of this technology, enabling the creation of bioreducible carriers that release their payload in response to the unique redox environment of the cell.[1] This guide delves into the chemical properties, formulation strategies, and functional mechanisms of AE-SS-PA-based systems.

AE-SS-PA is a versatile linker containing three key functional groups: a primary amine, a terminal carboxylic acid, and a central, cleavable disulfide bond.[1][2] This structure allows for straightforward conjugation to both drug molecules and carrier backbones (e.g., polymers, nanoparticles), making it an ideal building block for redox-responsive drug delivery platforms.[1]

Core Principle: Glutathione-Mediated Redox-Responsiveness

The central strategy behind using AE-SS-PA is to exploit the significant difference in glutathione (GSH) concentration between the extracellular and intracellular environments.[3][4]

-

Extracellular Environment: Characterized by low GSH levels (approx. 2-10 µM), where the disulfide bond remains stable, ensuring the drug carrier is intact and the payload is secure after administration.[5][6]

-

Intracellular Environment: Exhibits a much higher GSH concentration (approx. 2-10 mM), particularly within tumor cells.[6][7] This highly reducing environment facilitates the cleavage of the disulfide bond in the AE-SS-PA linker through a thiol-disulfide exchange reaction.[7]

This differential stability allows for the design of nanocarriers that circulate systemically with minimal premature drug leakage, only to release their therapeutic cargo upon internalization into target cells.[4][8]

Visualization of Key Pathways and Workflows

Experimental Workflow for Formulation and Characterization

The following workflow outlines the typical steps involved in creating and validating a drug delivery system using AE-SS-PA.

Caption: General workflow for nanoparticle synthesis and evaluation.

Cellular Uptake and Intracellular Drug Release

This diagram illustrates the journey of an AE-SS-PA-based nanocarrier from systemic circulation to intracellular drug release.

References

- 1. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]

- 2. This compound, 15579-00-7 | BroadPharm [broadpharm.com]

- 3. Bioreducible Polymers for Therapeutic Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Disulfide Bridge: A Technical Guide to Aminoethyl-SS-propionic Acid in Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethyl-SS-propionic acid is a heterobifunctional crosslinker of significant interest in the field of bioconjugation, particularly in the development of advanced drug delivery systems such as antibody-drug conjugates (ADCs). Its structure, featuring a terminal primary amine, a terminal carboxylic acid, and a central, cleavable disulfide bond, provides a versatile platform for the reversible linkage of biomolecules. This guide offers an in-depth technical overview of the core component of this linker: the disulfide bond. We will explore its properties, reactivity, and the experimental protocols relevant to its application, providing a comprehensive resource for researchers in drug development.

The key feature of this compound is its disulfide bridge, which is stable under physiological conditions found in the bloodstream but is susceptible to cleavage in the reducing intracellular environment. This differential stability is paramount for the targeted release of therapeutic payloads inside cells, minimizing off-target toxicity and enhancing the therapeutic window of conjugated drugs.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in conjugation strategies. The following table summarizes key quantitative data for this crosslinker.

| Property | Value | Reference |

| Molecular Formula | C5H11NO2S2 | [1] |

| Molecular Weight | 181.28 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 138-141 °C | [1] |

| Boiling Point | 339.5 °C at 760 mmHg | [1] |

| Solubility | Soluble in Water and DMSO | [2] |

| pKa (predicted) | 4.20 ± 0.10 | [1] |

The Disulfide Bond: Reactivity and Cleavage

The disulfide bond is the linchpin of this compound's functionality as a cleavable linker. Its reactivity is governed by the redox potential of the surrounding environment.

Stability in Circulation

In the oxidizing environment of the bloodstream, the disulfide bond of this compound is relatively stable. The concentration of reduced glutathione (GSH) in blood plasma is low, typically in the micromolar range (2-20 µM), which is insufficient to promote significant cleavage of the disulfide linkage.[3][4][5] This stability is crucial for ensuring that the conjugated payload remains attached to its targeting moiety (e.g., an antibody) until it reaches the target cell, thereby minimizing premature drug release and associated systemic toxicity.

Intracellular Cleavage

Upon internalization into a cell, the ADC encounters a significantly more reducing environment. The intracellular concentration of glutathione is approximately 1000-fold higher than in the plasma, ranging from 1-10 mM.[6] This high concentration of GSH facilitates the rapid reduction of the disulfide bond, leading to the release of the conjugated drug.

The cleavage of the disulfide bond by a thiol-containing reducing agent like glutathione or dithiothreitol (DTT) proceeds via a thiol-disulfide exchange reaction. The mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and the release of a thiol. A second thiol then attacks the mixed disulfide, regenerating the original thiol and releasing the second thiol from the original disulfide.

dot

References

- 1. 3-[(2-AMINOETHYL)DITHIO]PROPIONIC ACID CAS#: 15579-00-7 [amp.chemicalbook.com]

- 2. This compound, 15579-00-7 | BroadPharm [broadpharm.com]

- 3. Dynamic state of glutathione in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood Plasma Quality Control by Plasma Glutathione Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduced glutathione GSH concentration in bloo - Human Homo sapiens - BNID 102529 [bionumbers.hms.harvard.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Theoretical Models of Aminoethyl-SS-propionic Acid Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing Aminoethyl-SS-propionic acid (AESP) as a cleavable linker in bioconjugation, with a primary focus on its application in antibody-drug conjugates (ADCs). AESP is a bifunctional linker that contains a terminal amine, a terminal carboxylic acid, and a central disulfide bond, making it a versatile tool for reversibly attaching molecules.[1][2][3] The key feature of AESP is its disulfide bridge, which remains stable in the bloodstream but is readily cleaved in the reducing intracellular environment, enabling targeted payload release.[][5]

Core Principles of AESP Conjugation Chemistry

AESP's utility stems from its two distinct reactive functional groups—a primary amine and a carboxylic acid—which allow for a variety of conjugation strategies.[1][2]

-

Amine Reactivity: The primary amine group can be readily coupled with activated esters (such as N-hydroxysuccinimide esters) or carboxylic acids on a target molecule to form a stable amide bond.[1][6]

-

Carboxylic Acid Reactivity: Conversely, the carboxylic acid moiety can be activated (e.g., using EDC and HATU) to react with primary amines on another molecule, also forming a stable amide linkage.[1]

This dual reactivity allows for the sequential and controlled conjugation of two different molecules, such as an antibody and a cytotoxic payload.[]

The Theoretical Model: Glutathione-Mediated Disulfide Cleavage

The central theoretical model underpinning the application of AESP in intracellular drug delivery is the selective cleavage of its disulfide bond by glutathione (GSH).[][7]

The Redox Potential Differential:

There is a significant concentration gradient of glutathione between the extracellular and intracellular environments.

| Environment | Glutathione (GSH) Concentration | Redox State | Implication for Disulfide Bonds |

| Blood Plasma | ~5 µM[] | Oxidizing | Stable |

| Intracellular (Cytoplasm) | 1–10 mM[] | Reducing | Prone to Cleavage |

| Tumor Cells | Often elevated GSH levels[7] | Highly Reducing | Enhanced Cleavage |

This differential is the basis for the targeted release of payloads from AESP-linked conjugates. The disulfide bond is designed to be stable in the low-GSH environment of the bloodstream, minimizing premature drug release and off-target toxicity.[][8] Upon internalization into a target cell, particularly a cancer cell with elevated GSH levels, the disulfide bond is rapidly reduced and cleaved.[][7]

Mechanism of Cleavage:

The cleavage is a thiol-disulfide exchange reaction.[9] The process is initiated by a nucleophilic attack of a glutathione thiolate anion (GS-) on one of the sulfur atoms of the AESP disulfide bridge. This results in the formation of a mixed disulfide and the release of the other portion of the conjugated molecule (e.g., the cytotoxic drug). A second GSH molecule can then reduce the mixed disulfide, regenerating the original thiol on the carrier molecule and producing oxidized glutathione (GSSG).[10]

Application in Antibody-Drug Conjugates (ADCs)

AESP and similar disulfide linkers are integral to the design of cleavable ADCs.[][7] The general workflow for creating and the mechanism of action of such an ADC are outlined below.

Experimental Workflow for ADC Construction and Payload Release

Intracellular Trafficking and Payload-Induced Signaling

Once the ADC is internalized, it is typically trafficked through the endosomal-lysosomal pathway.[11][12][13] Inside the lysosome, or after release into the cytoplasm, the high concentration of glutathione facilitates the cleavage of the AESP linker and the release of the cytotoxic payload.[7] The released payload then exerts its therapeutic effect by interfering with critical cellular processes, such as microtubule dynamics or DNA replication, ultimately leading to apoptosis.[12][14]

Quantitative Data and Stability

The stability of the disulfide linker is a critical parameter for the therapeutic index of an ADC.[8] Premature cleavage in plasma can lead to systemic toxicity, while inefficient cleavage within the tumor cell can reduce efficacy.[] The stability can be influenced by the steric hindrance around the disulfide bond.[15]

Table 1: Representative Stability of Disulfide-Linked Antibody Conjugates

| Conjugate Type | Matrix | Incubation Time (days) | % Intact Conjugate Remaining | Reference |

| Unsubstituted Disulfide Linker | Mouse Plasma | 7 | ~20% | [5] |

| Methyl-Substituted Disulfide Linker | Mouse Plasma | 7 | ~90% | [5] |

| Anti-HER2-Disulfide-Anthracycline | Mouse Plasma | 1 | <50% (in vivo) | [8] |

Note: The data presented are for illustrative purposes and are derived from studies on various disulfide linkers, not exclusively AESP. Actual stability will depend on the specific antibody, payload, and conjugation site.

Table 2: Glutathione-Mediated Cleavage Kinetics

| Linker Type | Reducing Agent | Concentration | Time for Significant Cleavage | Reference |

| Disulfide Linker in Conjugate | Glutathione (GSH) | 5 mM | 3 hours | [16] |

| Disulfide Linker in Conjugate | Dithiothreitol (DTT) | 100 mM | 1-4 hours | [17] |

| Disulfide-containing Linker | Glutathione (GSH) | 5 mM | 4 hours | [18] |

Note: Cleavage kinetics are dependent on factors such as pH, temperature, and steric accessibility of the disulfide bond.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and evaluation of AESP-conjugated molecules. Below are generalized methodologies for key experiments.

General Protocol for AESP Conjugation to an Antibody

This protocol outlines the steps for conjugating a payload to an antibody using AESP, assuming the payload has been pre-functionalized with one end of the AESP linker.

-

Antibody Preparation:

-

If conjugating to native cysteines, partially reduce the antibody's interchain disulfide bonds using a mild reducing agent like DTT or TCEP (e.g., 2-4 molar equivalents).[19]

-

Incubate at 37°C for 1-2 hours.

-

Remove excess reducing agent using a desalting column.

-

-

Conjugation Reaction:

-

Combine the reduced antibody with the AESP-payload construct in a suitable buffer (e.g., PBS, pH 7.4).

-

Use a 5-10 fold molar excess of the AESP-payload.

-

Incubate for 1-2 hours at room temperature or 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.

-

Purify the ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload and other reagents.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

-

In Vitro Disulfide Cleavage Assay

This assay is used to confirm the susceptibility of the AESP linker to cleavage in a reducing environment.

-

Reaction Setup:

-

Prepare a solution of the ADC in a physiological buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the reducing agent (e.g., 100 mM DTT or 10 mM GSH).

-

-

Cleavage Induction:

-

Add the reducing agent to the ADC solution to a final concentration that mimics intracellular conditions (e.g., 5 mM GSH).[16]

-

Incubate the mixture at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction mixture.

-

Stop the reaction in the aliquots, for instance, by flash freezing or adding a quenching agent.

-

-

Analysis:

-

Analyze the samples by LC-MS, SDS-PAGE, or HIC-HPLC to quantify the amount of intact ADC and the released payload over time.[17] This data can be used to calculate the cleavage rate or half-life of the linker.

-

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.

-

Incubation:

-

Incubate the ADC at a defined concentration (e.g., 1 µM) in plasma (human, mouse, or rat) at 37°C.[20]

-

-

Time Points:

-

Collect samples at multiple time points (e.g., 0, 24, 48, 72, 96 hours).[8]

-

-

Sample Processing:

-

At each time point, terminate any enzymatic activity by adding an organic solvent like acetonitrile.

-

Isolate the ADC from the plasma proteins, for example, using affinity capture methods.

-

-

Quantification:

Conclusion

The theoretical models of this compound conjugation are centered on its bifunctional reactivity and, most critically, the redox potential-dependent cleavage of its disulfide bond. This property makes AESP an effective and widely used linker for the targeted intracellular delivery of therapeutic agents, particularly in the field of antibody-drug conjugates. A thorough understanding of the conjugation chemistry, cleavage kinetics, and stability of AESP-based conjugates, supported by robust experimental validation, is crucial for the development of safe and efficacious targeted therapies.

References

- 1. This compound, 15579-00-7 | BroadPharm [broadpharm.com]

- 2. This compound | CAS: 15579-00-7 | AxisPharm [axispharm.com]

- 3. medkoo.com [medkoo.com]

- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04531A [pubs.rsc.org]

- 19. broadpharm.com [broadpharm.com]

- 20. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Methodological & Application

Application Notes and Protocols: Conjugation of Aminoethyl-SS-propionic Acid to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics like antibody-drug conjugates (ADCs), as well as advanced diagnostic reagents. Aminoethyl-SS-propionic acid is a versatile linker molecule that can be used to introduce a cleavable disulfide bond onto an antibody. This disulfide bond can be cleaved under reducing conditions, such as those found within the intracellular environment, making it an attractive component for drug delivery systems where controlled release of a payload is desired.[1]

This document provides a detailed protocol for the conjugation of this compound to the primary amines of an antibody using the widely adopted carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3][4] This method results in the formation of a stable amide bond between the carboxylic acid group of the linker and the ε-amine groups of lysine residues on the antibody.[2][5][6]

Principle of the Method

The conjugation process is a two-step reaction:

-

Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is unstable in aqueous solutions. To enhance stability and coupling efficiency, NHS is added to react with the intermediate, forming a more stable amine-reactive NHS ester.[2][7] This activation step is typically performed in a slightly acidic buffer (pH 4.5-6.0) to optimize the reaction.[4][8]

-

Conjugation to Antibody: The NHS-activated this compound is then mixed with the antibody solution at a slightly alkaline pH (7.2-8.5).[7][8] The primary amine groups on the antibody's lysine residues nucleophilically attack the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.

Experimental Workflow

Caption: Experimental workflow for antibody conjugation.

Signaling Pathway Diagram

Caption: EDC/NHS conjugation chemistry pathway.

Materials and Reagents

| Material/Reagent | Supplier Example | Notes |

| Monoclonal Antibody (mAb) | N/A | ≥95% purity, in a buffer free of primary amines (e.g., PBS). |

| This compound | BroadPharm (BP-22795) | |

| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) | Thermo Fisher (22980) | Store at -20°C, desiccated. Equilibrate to RT before use.[9] |

| NHS (N-hydroxysuccinimide) | Thermo Fisher (24500) | Store at RT, desiccated. |

| MES Buffer (0.1 M, pH 4.5-6.0) | Sigma-Aldrich (M3671) | Activation Buffer. |

| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Gibco (10010023) | Conjugation and Wash Buffer. |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | N/A | To stop the reaction. |

| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher (89891) | For purification of the conjugate.[8] |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (D2650) | To dissolve the linker if needed. |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Preparation of Reagents

-

Antibody Solution:

-

Dialyze the antibody against 1X PBS, pH 7.2-7.4 to remove any amine-containing buffers (like Tris).

-

Adjust the antibody concentration to 2-5 mg/mL in PBS.

-

-

Activation Buffer:

-

Prepare 0.1 M MES buffer and adjust the pH to 5.0.

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution in either Activation Buffer or anhydrous DMSO immediately before use.

-

Activation of this compound

This step should be performed immediately before conjugation. The following quantities are for a reaction with 1 mg of a 150 kDa antibody.

| Reagent | Molar Excess (to Antibody) | Volume/Mass to Add (for 1 mg Ab) | Final Concentration |

| This compound (10 mM) | 50x | 33.3 µL | ~1 mM |

| EDC (freshly prepared 100 mM in water) | 50x | 3.33 µL | ~1 mM |

| NHS (freshly prepared 100 mM in water) | 100x | 6.67 µL | ~2 mM |

| Activation Buffer (0.1 M MES, pH 5.0) | - | to a final volume of ~333 µL | - |

-

Procedure:

-

In a microcentrifuge tube, combine the this compound stock solution and Activation Buffer.

-

Add the freshly prepared NHS solution, and mix gently.

-

Add the freshly prepared EDC solution, and mix gently.

-

Incubate the reaction for 15-30 minutes at room temperature.[7]

-

Antibody Conjugation

-

Procedure:

-

Add the entire activation mixture from step 2 to the prepared antibody solution (e.g., 1 mg of antibody in 200-500 µL of PBS, pH 7.2).

-

Gently mix the solution and incubate for 2 hours at room temperature, or overnight at 4°C, with gentle rotation.

-

To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

-

Incubate for an additional 15 minutes at room temperature.

-

Purification of the Conjugate

-

Procedure:

-

Remove excess, unreacted linker and byproducts by buffer exchange using a desalting column equilibrated with 1X PBS, pH 7.4.

-

Follow the manufacturer's instructions for the desalting column.

-

Collect the purified antibody conjugate.

-

Characterization of the Antibody Conjugate

It is crucial to characterize the final conjugate to determine the degree of labeling and to ensure the integrity of the antibody.

| Characterization Method | Purpose | Expected Outcome |

| UV-Vis Spectroscopy | Determine protein concentration (A280). | Accurate concentration of the final conjugate. |

| SDS-PAGE | Assess the integrity and purity of the conjugate. | A shift in the molecular weight of the heavy and/or light chains compared to the unconjugated antibody. |

| Mass Spectrometry (MS) | Determine the precise mass of the conjugate and the degree of labeling. | A mass spectrum showing a distribution of species with different numbers of linkers attached to the antibody. |

| Size Exclusion Chromatography (SEC-HPLC) | Assess for aggregation and purity. | A major peak corresponding to the monomeric conjugate with minimal aggregation or fragmentation. |

| Functional Assay (e.g., ELISA) | Confirm that the antibody retains its antigen-binding activity. | The conjugate should exhibit binding affinity comparable to the unconjugated antibody. |

Troubleshooting

| Issue | Possible Cause | Suggestion |

| Low Conjugation Efficiency | Inactive EDC (hydrolyzed). | Use fresh, properly stored EDC. Prepare EDC solution immediately before use. |

| Amine-containing buffers in the antibody solution. | Ensure the antibody is in an amine-free buffer like PBS. | |

| Incorrect pH for activation or conjugation. | Verify the pH of the MES (4.5-6.0) and PBS (7.2-8.0) buffers. | |

| Antibody Precipitation/Aggregation | High degree of conjugation. | Reduce the molar excess of the linker and/or the reaction time. |

| Use of organic solvent (DMSO). | Minimize the percentage of DMSO in the final reaction mixture (<10%). | |

| Loss of Antibody Activity | Conjugation at or near the antigen-binding site. | This is a risk with lysine conjugation. If activity is compromised, consider alternative conjugation strategies. |

Conclusion

This protocol provides a robust method for the conjugation of this compound to antibodies. By following these steps, researchers can generate well-defined antibody conjugates suitable for a variety of applications in research and therapeutic development. Optimization of the molar ratio of linker to antibody may be necessary to achieve the desired degree of labeling for a specific application. Proper purification and characterization are essential to ensure the quality and functionality of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 6. Antibody Conjugation [labome.com]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Aminoethyl-SS-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of Antibody-Drug Conjugates (ADCs) utilizing the cleavable disulfide linker, Aminoethyl-SS-propionic acid (AESP). This document outlines the necessary protocols from linker activation and payload conjugation to antibody modification, final ADC synthesis, purification, and characterization.

Introduction